molecular formula C16H11Cl3FN3O2S B4542232 2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4542232
M. Wt: 434.7 g/mol
InChI Key: BXVDRSYUZPDXEL-UHFFFAOYSA-N
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Description

2,5-Dichloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen atoms and a sulfonamide group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. The process begins with the halogenation of benzene derivatives to introduce chlorine and fluorine atoms. This is followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the coupling of the pyrazole derivative with the sulfonamide group under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for the efficient synthesis of large quantities of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2,5-Dichloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, making it a valuable compound for drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is unique due to its combination of halogenated benzyl, pyrazole, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2,5-dichloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3FN3O2S/c17-10-4-5-13(19)15(8-10)26(24,25)22-16-6-7-23(21-16)9-11-12(18)2-1-3-14(11)20/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVDRSYUZPDXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
2,5-DICHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

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